molecular formula C14H25N5 B4034427 4-[3-(dimethylamino)pyrrolidin-1-yl]-N,N,5,6-tetramethylpyrimidin-2-amine

4-[3-(dimethylamino)pyrrolidin-1-yl]-N,N,5,6-tetramethylpyrimidin-2-amine

Cat. No.: B4034427
M. Wt: 263.38 g/mol
InChI Key: YENCGHQMGQEYTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[3-(dimethylamino)pyrrolidin-1-yl]-N,N,5,6-tetramethylpyrimidin-2-amine is a useful research compound. Its molecular formula is C14H25N5 and its molecular weight is 263.38 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 263.21099582 g/mol and the complexity rating of the compound is 294. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Neurotoxicity Studies

Research on similar compounds has shown that dimethyl substitutions on certain neurotoxic compounds can significantly accelerate the formation of pyrrole derivatives, leading to more rapid protein crosslinking in vitro. This process is associated with neurofilament accumulation, which may explain the pathogenesis of neurofilamentous neuropathies. Studies like these are crucial for understanding the chemical basis of neurological damage and for the development of protective strategies against neurotoxic compounds (Anthony et al., 1983).

Chemical Synthesis

The compound has been involved in chemical reactions, such as bromination, which is a critical step in the synthesis of various chemical structures. For instance, the bromination of 3-dimethylaminopyridine has been studied for the synthesis of dimethylaminopyridine derivatives, offering pathways to new chemical entities with potential applications in various fields, including materials science and pharmaceuticals (Fox et al., 1973).

Antimicrobial and Antitumor Activities

Compounds related to 4-[3-(dimethylamino)pyrrolidin-1-yl]-N,N,5,6-tetramethylpyrimidin-2-amine have been explored for their potential antimicrobial and antitumor activities. Studies have synthesized new derivatives and tested them for antioxidant, antitumor, and antimicrobial activities, suggesting the potential use of these compounds in developing new therapeutic agents (El‐Borai et al., 2013).

Material Science

Research involving similar chemical structures has explored their applications in material science, such as in the synthesis of complex molecular structures with potential applications in catalysis, molecular electronics, and the development of new materials. For example, the synthesis of self-complementary betainic guanine model compounds from dimethylaminopyridine demonstrates the compound's relevance in creating bio-inspired materials (SchmidtAndreas & KindermannMarkus Karl, 2001).

Properties

IUPAC Name

4-[3-(dimethylamino)pyrrolidin-1-yl]-N,N,5,6-tetramethylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N5/c1-10-11(2)15-14(18(5)6)16-13(10)19-8-7-12(9-19)17(3)4/h12H,7-9H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YENCGHQMGQEYTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=C1N2CCC(C2)N(C)C)N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.